2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.: 35726-81-9
VCID: VC2262456
InChI: InChI=1S/C9H7ClN2O.ClH/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6;/h2-5H,1H3;1H
SMILES: CC1=C(N2C=CC=CC2=N1)C(=O)Cl.Cl
Molecular Formula: C9H8Cl2N2O
Molecular Weight: 231.08 g/mol

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride

CAS No.: 35726-81-9

Cat. No.: VC2262456

Molecular Formula: C9H8Cl2N2O

Molecular Weight: 231.08 g/mol

* For research use only. Not for human or veterinary use.

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride - 35726-81-9

Specification

CAS No. 35726-81-9
Molecular Formula C9H8Cl2N2O
Molecular Weight 231.08 g/mol
IUPAC Name 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride;hydrochloride
Standard InChI InChI=1S/C9H7ClN2O.ClH/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6;/h2-5H,1H3;1H
Standard InChI Key CZZKEOXRNXYNSM-UHFFFAOYSA-N
SMILES CC1=C(N2C=CC=CC2=N1)C(=O)Cl.Cl
Canonical SMILES CC1=C(N2C=CC=CC2=N1)C(=O)Cl.Cl

Introduction

Basic Information and Structural Characteristics

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride belongs to the imidazo[1,2-a]pyridine family of compounds, which are known for their diverse biological activities and synthetic utility. The compound consists of a fused heterocyclic core with a methyl substituent at position 2, a carbonyl chloride group at position 3, and exists as a hydrochloride salt.

Identification Parameters

The compound can be identified using several key parameters, which are summarized in the following table:

ParameterValue
CAS Number35726-81-9
Molecular FormulaC9H8Cl2N2O
Molecular Weight231.08 g/mol
IUPAC Name2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride;hydrochloride
Melting Point193 °C
Standard InChIInChI=1S/C9H7ClN2O.ClH/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6;/h2-5H,1H3;1H
Standard InChIKeyCZZKEOXRNXYNSM-UHFFFAOYSA-N
SMILESCC1=C(N2C=CC=CC2=N1)C(=O)Cl.Cl

The compound features a unique structural arrangement with the imidazo[1,2-a]pyridine scaffold providing rigidity and planarity, while the carbonyl chloride functional group serves as a reactive center for further transformations .

Structural Features

The core imidazo[1,2-a]pyridine structure consists of an imidazole ring fused to a pyridine ring, creating a bicyclic system with specific electronic properties. The methyl group at position 2 influences the electron density of the heterocyclic system, while the carbonyl chloride group at position 3 provides an electrophilic site for nucleophilic substitution reactions. The hydrochloride salt formation affects the compound's solubility and stability profiles, making it generally more soluble in polar solvents compared to the free base form.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is essential for its proper handling, storage, and application in synthetic procedures.

Chemical Reactivity

The most significant reactive site in the molecule is the carbonyl chloride (acid chloride) functional group, which readily undergoes nucleophilic substitution reactions with various nucleophiles:

  • With amines: Forms amide derivatives through acylation reactions

  • With alcohols: Produces ester derivatives

  • With water: Hydrolyzes to form the corresponding carboxylic acid

  • With organometallic reagents: Can form ketones under controlled conditions

The imidazo[1,2-a]pyridine core itself exhibits both nucleophilic and electrophilic properties at different positions, allowing for regioselective functionalization reactions. This dual reactivity makes the compound particularly valuable as a building block in medicinal chemistry.

Synthesis Methods

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride typically involves multiple steps, beginning with the formation of the core imidazo[1,2-a]pyridine scaffold followed by functionalization.

Optimized Synthesis Conditions

The synthesis can be optimized using the following considerations:

  • Temperature control: Lower temperatures (-5 to 0°C) during the acid chloride formation step to minimize side reactions

  • Anhydrous conditions: Exclusion of moisture to prevent hydrolysis of the acid chloride

  • Reaction monitoring: Using TLC or HPLC to track reaction progress and determine completion

  • Purification techniques: Recrystallization from appropriate solvent systems to obtain high-purity material

Applications in Organic Synthesis

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride serves as a versatile intermediate in the synthesis of various compounds with potential pharmaceutical importance.

As a Synthetic Building Block

The compound functions as an important building block in organic synthesis, particularly for:

  • Amide synthesis: The acid chloride group readily reacts with amines to form amide derivatives, which are prevalent in medicinal chemistry

  • Ester formation: Reaction with alcohols produces various ester derivatives

  • Preparation of other carbonyl derivatives: Can be transformed into aldehydes, ketones, or carboxylic acids through selective reactions

These transformations provide access to libraries of compounds for structure-activity relationship studies in drug discovery programs.

Pharmaceutical Applications

The imidazo[1,2-a]pyridine scaffold is found in numerous pharmaceutically active compounds, indicating the potential value of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride in medicinal chemistry:

  • Anti-tuberculosis agents: Related imidazo[1,2-a]pyridine derivatives have shown activity against Mycobacterium tuberculosis.

  • Anti-inflammatory compounds: The scaffold appears in compounds with anti-inflammatory properties.

  • Anti-microbial agents: Several derivatives exhibit antimicrobial activity against various bacterial strains.

  • Enzyme inhibitors: Used in the development of compounds that target specific enzymes implicated in disease pathways.

The versatility of the carbonyl chloride group allows for the rapid generation of diverse chemical libraries for biological screening purposes.

Analytical Characterization Techniques

Proper identification and characterization of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride require various analytical methods.

Spectroscopic Identification

Multiple spectroscopic techniques can be employed for structural confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For related imidazo[1,2-a]pyridine compounds, characteristic NMR signals include:

  • ¹H NMR: Methyl protons typically appear around δ 2.5 ppm

  • Aromatic protons from the pyridine ring show distinctive coupling patterns

  • ¹³C NMR: Carbonyl carbon signal appears around δ 165-170 ppm

  • The methyl carbon typically resonates around δ 15-20 ppm

Infrared (IR) Spectroscopy

Key IR bands for this compound would include:

  • C=O stretching vibration of the acid chloride group (approximately 1760-1780 cm⁻¹)

  • C=N stretching vibrations from the imidazole ring

  • Aromatic C=C stretching vibrations

  • C-H stretching vibrations for the methyl group and aromatic protons

Mass Spectrometry

Mass spectrometric analysis would show:

  • Molecular ion peak corresponding to M+ = 231 (accounting for the presence of two chlorine atoms)

  • Characteristic isotope pattern due to the natural abundance of chlorine isotopes

  • Fragmentation pattern including loss of HCl, CO, and other characteristic fragments

Chromatographic Methods

For purity assessment and quality control:

  • High-Performance Liquid Chromatography (HPLC): Useful for determining purity and detecting impurities

  • Thin-Layer Chromatography (TLC): Can be used for reaction monitoring and preliminary purity assessment

  • Gas Chromatography (GC): Applicable for volatile derivatives or decomposition products

Current Research and Future Directions

Research involving 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride and related compounds continues to expand, with several promising directions emerging.

Recent Research Trends

Current research focuses on:

  • Development of new synthetic methodologies: Exploring more efficient and environmentally friendly synthetic routes to imidazo[1,2-a]pyridine derivatives

  • Medicinal chemistry applications: Using the compound as a precursor for developing bioactive molecules with specific therapeutic targets

  • Structure-activity relationship studies: Systematic modification of various positions on the imidazo[1,2-a]pyridine scaffold to understand biological activity determinants

  • Combinatorial chemistry approaches: Employing the compound in the generation of chemical libraries for high-throughput screening

Future Research Directions

Potential future directions include:

  • Investigation of catalytic applications: Exploring the use of imidazo[1,2-a]pyridine derivatives in catalysis

  • Materials science applications: Development of novel materials based on the imidazo[1,2-a]pyridine scaffold for specialized applications

  • Expanded biological testing: Comprehensive evaluation of derivatives against a broader range of biological targets

  • Green chemistry approaches: Development of more sustainable synthetic methods for producing these compounds

Research Gaps

Despite the potential applications, several research gaps remain:

  • Limited toxicological data: Comprehensive toxicological profiles for many imidazo[1,2-a]pyridine derivatives are still lacking

  • Structure-property relationships: More systematic studies correlating structural features with physical properties would be valuable

  • Reaction mechanism elucidation: Detailed mechanistic understanding of some reactions involving these compounds remains incomplete

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